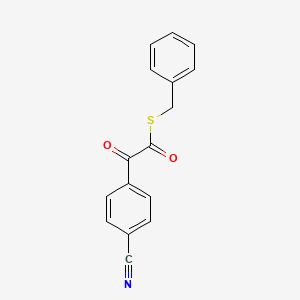
1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene is an organic compound with the molecular formula C10H10Cl2F It is characterized by a cyclopropyl ring substituted with two chlorine atoms and a methyl group, attached to a benzene ring that also bears a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene typically involves the cyclopropanation of a suitable precursor, followed by chlorination and fluorination steps. One common method involves the reaction of 4-fluorobenzyl chloride with 2,2-dichloro-1-methylcyclopropane under specific conditions to yield the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, would be employed to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of the benzene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Similar cyclopropyl structure but with a carboxylic acid group instead of a benzene ring.
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: Similar structure with a methyl ester group.
Uniqueness
1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene is unique due to the presence of both a cyclopropyl ring and a fluorobenzene moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
| 25108-73-0 | |
Fórmula molecular |
C10H9Cl2F |
Peso molecular |
219.08 g/mol |
Nombre IUPAC |
1-(2,2-dichloro-1-methylcyclopropyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H9Cl2F/c1-9(6-10(9,11)12)7-2-4-8(13)5-3-7/h2-5H,6H2,1H3 |
Clave InChI |
ZATYZDDQMIUDIB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(Cl)Cl)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


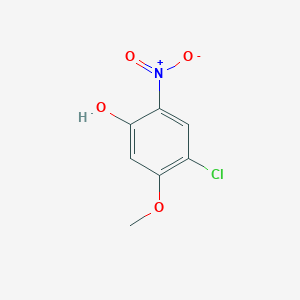

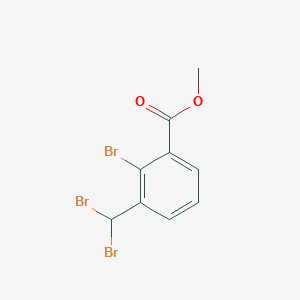
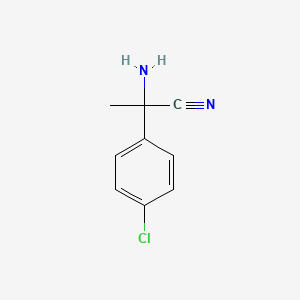
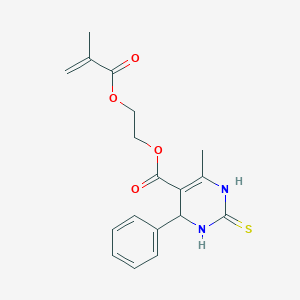
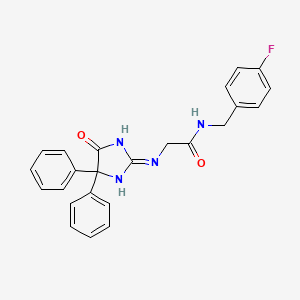

![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)

